Orthosteric Binding Affinity at α4β2 nAChR: A-366833 vs. ABT-594 and Epibatidine
A-366833 displaces [3H]-cytisine from the agonist binding site of α4β2 nAChRs with a Ki of 3.1 nM [1]. This places its affinity between the ultra-high affinity agonist ABT-594 (Ki = 37 pM rat brain, 55 pM human recombinant) and the natural alkaloid cytisine (Ki ~1-3 nM), and orders of magnitude above the potent frog alkaloid epibatidine (Ki ~0.04 nM). The moderate affinity of A-366833 avoids the rapid and sustained receptor desensitization observed with picomolar-affinity agonists [2].
| Evidence Dimension | Binding affinity (Ki) at α4β2 nAChR orthosteric site |
|---|---|
| Target Compound Data | Ki = 3.1 nM |
| Comparator Or Baseline | ABT-594 Ki = 37 pM (rat brain) / 55 pM (human); Epibatidine Ki ≈ 0.04 nM; Cytisine Ki ≈ 1-3 nM |
| Quantified Difference | ABT-594 is 56-84-fold more potent; Epibatidine is ~78-fold more potent; A-366833 is equipotent with cytisine |
| Conditions | [3H]-cytisine displacement binding assay, rat brain membrane and human recombinant α4β2 nAChRs |
Why This Matters
The moderate affinity of A-366833 relative to ultra-potent agonists translates into a wider dynamic range for graded pharmacological effects in dose-response studies, reducing the risk of ceiling effects due to immediate receptor saturation.
- [1] Ji J, Bunnelle WH, Anderson DJ, et al. Biochem Pharmacol. 2007;74(8):1253-1262. View Source
- [2] Donnelly-Roberts DL, Puttfarcken PS, Kuntzweiler TA, et al. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. J Pharmacol Exp Ther. 1998;285(2):777-786. PMID: 9580624. View Source
